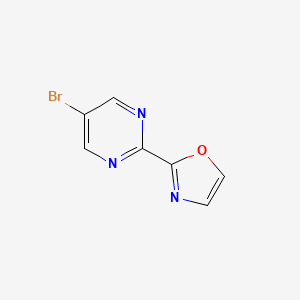

2-(5-Bromopyrimidin-2-yl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyrimidin-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-5-3-10-6(11-4-5)7-9-1-2-12-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYNFCVVWWGSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromopyrimidin 2 Yl 1,3 Oxazole and Analogues

General Synthetic Strategies for 1,3-Oxazole Derivatives

The 1,3-oxazole ring is a key structural motif found in a wide array of biologically active natural products and pharmaceutical agents. beilstein-journals.orgpatsnap.com Consequently, numerous synthetic methods have been developed for its construction, ranging from century-old classical methods to modern transition-metal-catalyzed processes.

Classical Cyclodehydration Approaches (e.g., Robinson-Gabriel Synthesis)

One of the most traditional and versatile methods for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. sigmaaldrich.com The reaction typically requires a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to facilitate the formation of the oxazole (B20620) ring. sigmaaldrich.com The necessary 2-acylamino-ketone precursors can be prepared through methods like the Dakin-West reaction. sigmaaldrich.com

[4+1] Cycloaddition Reactions (e.g., van Leusen Oxazole Synthesis)

The van Leusen oxazole synthesis is a powerful [4+1] cycloaddition reaction that provides access to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov In this one-pot reaction, which proceeds under mild basic conditions, TosMIC acts as a C2N1 synthon. The process involves the initial addition of deprotonated TosMIC to an aldehyde, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. This intermediate then eliminates p-toluenesulfinic acid to yield the final 5-substituted oxazole. nih.gov

Oxidative Cyclization Protocols for Oxazole Ring Formation

Oxidative cyclization methods have emerged as an efficient way to form the oxazole ring, often from readily available starting materials like enamides. For instance, a copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles at room temperature through a vinylic C-H bond functionalization mechanism. chemicalbook.comnih.gov Hypervalent iodine reagents have also been employed to mediate the oxidative cyclization of N-allylamides or N-propargylamides, leading to the formation of oxazoline and subsequently oxazole derivatives. nih.gov

Modern Transition Metal-Catalyzed Annulation Methods

Transition metal-catalyzed reactions represent a highly attractive and efficient approach to oxazole synthesis due to their selectivity and mild reaction conditions. manchester.ac.uk These methods often involve the annulation of various building blocks. For example, gold-catalyzed annulation of terminal alkynes, a nitrile, and an oxygen atom from an oxidant can afford 2,5-disubstituted oxazoles. nih.gov Another approach involves a transition-metal-free, aryne-induced beilstein-journals.orgnih.gov sigmatropic rearrangement–annulation cascade of 2-substituted thio/amino acetonitriles to yield 2,4,5-trisubstituted oxazoles. lookchem.com

Specific Approaches to the Synthesis of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole

While a specific, documented synthesis for 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is not readily found in the literature, its structure strongly suggests a convergent synthesis strategy. The most logical and modern approach involves the coupling of a pre-formed oxazole ring with a pyrimidine (B1678525) fragment, a reaction that falls under the category of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-2 Heteroarylation of Oxazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between two different aromatic or heteroaromatic systems. For the synthesis of the target molecule, a Stille cross-coupling reaction is a highly plausible and well-precedented method. This approach would involve the reaction between an organotin derivative of oxazole and a halogenated pyrimidine.

The key precursors for this proposed synthesis are 2-(Tri-n-butylstannyl)oxazole and 5-Bromo-2-chloropyrimidine.

Synthesis of Precursors:

2-(Tri-n-butylstannyl)oxazole: This organostannane reagent can be prepared by the deprotonation of the C-2 position of oxazole using a strong base like n-butyllithium at low temperatures, followed by quenching the resulting lithiated species with tri-n-butyltin chloride. sigmaaldrich.comnih.gov It is a commercially available, though often freshly prepared, synthetic building block for Stille coupling reactions. sigmaaldrich.comchemicalbook.com

5-Bromo-2-chloropyrimidine: This compound can be synthesized from 2-hydroxy-5-bromopyrimidine by treatment with a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.com Alternative methods starting from 2-hydroxypyrimidine (B189755) also exist. patsnap.comgoogle.com

Proposed Stille Coupling Reaction: The final assembly of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole can be achieved by the palladium-catalyzed Stille coupling of 2-(Tri-n-butylstannyl)oxazole with 5-Bromo-2-chloropyrimidine. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. sigmaaldrich.com The chlorine atom at the C-2 position of the pyrimidine ring is generally more reactive towards palladium-catalyzed cross-coupling than the bromine atom at the C-5 position, allowing for selective coupling at the desired position.

Below is a table summarizing the proposed reaction conditions based on established Stille coupling methodologies for heteroaromatic compounds.

| Reactants | Catalyst | Solvent | Conditions | Product |

| 2-(Tri-n-butylstannyl)oxazole | Pd(PPh₃)₄ (catalytic amount) | Toluene or Dioxane | Inert atmosphere, Heat (e.g., 80-110 °C) | 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole |

| 5-Bromo-2-chloropyrimidine |

This methodology provides a convergent and efficient route to the target compound by leveraging the well-established reactivity of organostannanes and halopyrimidines in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. In the context of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, this reaction is primarily employed to functionalize the C-5 position of the pyrimidine ring by replacing the bromine atom. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

The general approach involves reacting the 5-bromo-2-(oxazol-2-yl)pyrimidine core with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The efficiency of the coupling is influenced by the choice of catalyst, ligands, base, and solvent. mdpi.comsemanticscholar.org A one-pot synthesis combining oxazole formation with a subsequent Suzuki-Miyaura coupling has also been developed, providing an efficient route to 2,4,5-trisubstituted oxazoles. ijpsonline.com The reaction can also be applied to halogenated oxazoles to introduce substituents at the 4- or 5-position of the oxazole ring itself. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Component | Examples | Role |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, AcOK | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, DMSO, Water | Solubilizes reactants and influences reaction rate |

| Boron Source | Arylboronic acids, Heteroarylboronic esters | Provides the organic group to be coupled |

This table presents a generalized summary of conditions often employed in Suzuki-Miyaura reactions for scaffolds similar to the subject compound.

Stille and Negishi Coupling Applications

While the Suzuki-Miyaura coupling is prevalent, the Stille and Negishi reactions offer powerful alternatives for C-C bond formation. researchgate.net

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound (stannane). Its key advantages include the stability of organostannanes and tolerance to a wide variety of functional groups. nih.gov This methodology has been successfully applied in the convergent synthesis of complex molecules containing oxazole rings, such as trisoxazoles, by coupling halo-oxazoles with stannyl-oxazoles. researchgate.netnih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high reactivity and functional group tolerance. mdpi.com It serves as a valuable tool for coupling heterocyclic halides, and its application can be extended to the synthesis of 2-(5-Arylpyrimidin-2-yl)-1,3-oxazole analogues from the parent bromo-compound. researchgate.netmdpi.com

C-2 Functionalization via Carbanion Chemistry of Oxazoles

Direct functionalization of the oxazole ring provides an alternative synthetic route to derivatization. The acidity of the protons on the oxazole ring allows for deprotonation to form a carbanion, which can then react with various electrophiles. The C-2 proton is the most acidic and its removal leads to a C-2 carbanion. wikipedia.org

However, this C-2 lithio salt is often in equilibrium with a ring-opened acyclic isonitrile, which can complicate subsequent reactions. nih.gov Despite this challenge, trapping the C-2 carbanion with suitable electrophiles can provide 2-substituted oxazoles. More controlled and site-selective deprotonation can be achieved by introducing an activating group. For instance, a 2-(phenylsulfonyl) group on the oxazole ring facilitates a clean deprotonation at the C-5 position, allowing for the introduction of various substituents. The sulfonyl group can then be displaced by a nucleophile to yield a 2,5-disubstituted oxazole, demonstrating a powerful strategy for functional group interconversion. nih.gov

Microwave-Assisted Synthetic Routes for Oxazole Frameworks

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. The formation of the oxazole ring itself is particularly amenable to this technology. eurekaselect.com The van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), is a common method for creating 5-substituted oxazoles and can be significantly enhanced by microwave irradiation. nih.govmdpi.com

Studies have shown that microwave-assisted [3+2] cycloaddition reactions can produce 5-substituted oxazoles in significantly reduced reaction times compared to conventional heating methods. nih.govacs.org For example, a reaction that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor, frequently with higher yields. ijpsonline.comresearchgate.net This efficiency makes microwave-assisted synthesis a highly attractive route for the rapid preparation of oxazole-containing compound libraries. ijpsonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Reaction Method | Typical Time | Typical Yield | Reference |

| Conventional Heating | 2.5 - 4 hours | Moderate to Good | researchgate.net |

| Microwave Irradiation | 8 - 15 minutes | Good to Excellent (e.g., 96%) | nih.govacs.orgijpsonline.com |

This table provides a comparative overview based on generalized findings from the cited literature on oxazole synthesis.

Synthesis of Key Precursors and Strategic Intermediates

The synthesis of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole requires the strategic preparation of functionalized building blocks for both the pyrimidine and oxazole rings.

Preparation of Functionalized Pyrimidine Building Blocks

The pyrimidine core is a fundamental component of the target molecule. researchgate.net The synthesis of oxazolopyrimidines can proceed through two main pathways: annelating an oxazole ring onto a functionalized pyrimidine, or vice versa. researchgate.netnih.gov For the former approach, a key precursor would be a 5-bromopyrimidine (B23866) derivative functionalized at the 2-position.

Examples of such essential building blocks include:

5-Bromo-2-cyanopyrimidine: This can be a precursor for forming the oxazole ring via reaction with an appropriate partner.

5-Bromo-2-pyrimidinecarboxaldehyde: This aldehyde can undergo a van Leusen reaction with TosMIC to directly form the 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole. nih.gov

2,5-Dihalopyrimidines: These compounds allow for selective and sequential cross-coupling reactions, providing a route to complex pyrimidine derivatives. semanticscholar.org

The strong electron-withdrawing character of the pyrimidine ring influences its reactivity, making it a versatile scaffold for constructing π-conjugated materials and bioactive molecules. researchgate.net

Derivatization and Functional Group Interconversions on the Oxazole Ring

Once the oxazole ring is formed, it can be further modified. The reactivity of the oxazole ring is well-characterized. Electrophilic substitution typically occurs at the C-5 position, especially when an electron-donating group is present on the ring. semanticscholar.org Nucleophilic substitution is most feasible at the C-2 position, particularly if a good leaving group is installed. nih.govsemanticscholar.org

Palladium-catalyzed cross-coupling reactions are not only useful for the pyrimidine portion but can also be applied to a halogenated oxazole ring to introduce aryl, vinyl, or alkynyl substituents. researchgate.net For example, a 2-iodooxazole (B2367723) can undergo Suzuki coupling to yield 2-alkyl or 2-aryl substituted oxazoles. researchgate.net Furthermore, functional groups on substituents attached to the oxazole ring can be interconverted using standard organic chemistry techniques, allowing for the fine-tuning of the molecule's properties.

Chemical Reactivity and Transformations of 2 5 Bromopyrimidin 2 1,3 Oxazole

Reaction Profile of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle characterized by a lower aromaticity compared to rings like thiazole. wikipedia.org Its reactivity is influenced by the pyridine-like nitrogen atom at position 3 and the furan-like oxygen atom at position 1. pharmaguideline.com The presence of the strongly electron-withdrawing 2-(5-bromopyrimidinyl) substituent significantly deactivates the oxazole (B20620) ring toward electrophilic attack and influences its participation in other reaction types.

Electrophilic aromatic substitution (SEAr) on the oxazole core is generally challenging and requires the presence of activating, electron-releasing substituents. pharmaguideline.comnumberanalytics.com The typical order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com In the case of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, the C2 position is blocked. More importantly, the potent electron-withdrawing nature of the pyrimidine (B1678525) substituent severely deactivates the entire oxazole ring, making it highly resistant to common SEAr reactions such as nitration, sulfonation, and Friedel-Crafts reactions under standard conditions. wikipedia.org An electrophile would face a highly electron-deficient ring system, making the formation of the required cationic intermediate (arenium ion) energetically unfavorable. masterorganicchemistry.com

Nucleophilic substitution reactions on an unsubstituted oxazole ring are uncommon. pharmaguideline.comslideshare.net Such reactions typically require a good leaving group at an electron-deficient position, most notably the C2 position. pharmaguideline.comsemanticscholar.org For 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, the oxazole ring itself lacks a suitable leaving group. While the C2 position is the most electron-deficient and is further activated by the pyrimidine ring, it is the point of attachment and not a site for substitution. pharmaguideline.com Nucleophilic attack on the oxazole ring, particularly with strong nucleophiles, is more likely to result in ring cleavage rather than substitution. pharmaguideline.com For instance, some oxazoles can be converted to imidazoles in the presence of ammonia, a process that involves ring opening followed by recyclization. pharmaguideline.com

Oxazoles can function as dienes in Diels-Alder [4+2] cycloaddition reactions, reacting with dienophiles to form bicyclic adducts which can then rearrange to form highly substituted pyridines. wikipedia.orgresearchgate.net The facility of this reaction is enhanced by electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.com

Given the electron-deficient character of the oxazole ring in 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, its role in Diels-Alder reactions is altered.

Normal-Electron-Demand Diels-Alder: The reaction with electron-poor dienophiles (e.g., maleic anhydride) would be significantly slower compared to electron-rich oxazoles. Harsher reaction conditions, such as high temperature or Lewis acid catalysis, may be required to facilitate the cycloaddition. nih.govacs.org

Inverse-Electron-Demand Diels-Alder: The electron-poor nature of the oxazole ring makes it a potential candidate for reactions with electron-rich dienophiles (e.g., enamines or vinyl ethers). This reactivity pattern is analogous to that of other electron-deficient azadienes. nih.gov

The initial cycloadduct typically undergoes a retro-Diels-Alder reaction or elimination of a small molecule (like water) to yield a stable aromatic pyridine (B92270) product. researchgate.net

The oxazole ring is susceptible to modification under both reductive and oxidative conditions, often leading to ring cleavage. pharmaguideline.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or ozone can break open the oxazole ring. pharmaguideline.com

Reduction: While generally stable to many reducing agents, catalytic hydrogenation or reduction with other potent reagents can lead to the cleavage of the oxazole ring, yielding open-chain products. pharmaguideline.com

Photolysis: Oxazole rings can undergo photochemical reactions, sometimes leading to isomeric products or ring-opened species. semanticscholar.org

These transformations highlight the potential for converting the oxazole core into other functional group arrays, although they sacrifice the aromatic heterocyclic structure.

Reactivity of the 5-Bromopyrimidine (B23866) Moiety

The 5-bromopyrimidine portion of the molecule is the primary center for synthetic elaboration. The carbon-bromine bond provides a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom at the C-5 position of the pyrimidine ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. core.ac.uklibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Key examples of these transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or aryl-vinyl structures. core.ac.uk

Stille Coupling: Reaction with organostannanes (organotin compounds). libretexts.org

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl-alkyne derivatives. researchgate.net

Heck Coupling: Reaction with alkenes to form substituted alkenes. researchgate.net

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding 5-amino-pyrimidine derivatives. libretexts.org

Cyanation: Introduction of a nitrile group using a cyanide source.

The table below summarizes potential cross-coupling reactions at the C-5 bromine center.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 5-Aryl/Vinyl-pyrimidine derivative |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | None (or additive like LiCl) | 5-Aryl/Vinyl/Alkynyl-pyrimidine derivative |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | 5-Alkynyl-pyrimidine derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 5-Vinyl-pyrimidine derivative |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, XPhos | NaOtBu, K₃PO₄ | 5-Amino-pyrimidine derivative |

| Cyanation | Zn(CN)₂ or KCN | Pd(PPh₃)₄, Pd₂(dba)₃/dppf | - | 5-Cyano-pyrimidine derivative |

These reactions demonstrate the utility of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole as a versatile building block for the synthesis of a diverse range of more complex molecules.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for heteroaromatic systems. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates the attack of nucleophiles. This reactivity is enhanced by the presence of the electron-withdrawing oxazole ring at the C2 position.

While the bromine at C5 is an excellent leaving group for cross-coupling, it can also be displaced by potent nucleophiles under SₙAr conditions. chemrxiv.org These reactions often require elevated temperatures or strong bases to proceed efficiently. chemrxiv.org The mechanism typically proceeds through a stepwise pathway involving the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this complex is a key factor in the reaction's feasibility. Intramolecular SₙAr reactions are also possible, leading to the formation of fused heterocyclic systems. researchgate.netrsc.org

Mechanisms of Intermolecular and Intramolecular Reactions

Intermolecular Reaction Mechanisms: The palladium-catalyzed cross-coupling reactions discussed (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) all operate via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

Oxidative Addition: The C-Br bond of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole adds to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) or Ligand Substitution (Buchwald-Hartwig): The coupling partner is introduced to the palladium center.

Reductive Elimination: The newly formed C-C or C-N bond is cleaved from the palladium, yielding the final product and regenerating the active Pd(0) catalyst.

In contrast, the SₙAr mechanism does not involve a metal catalyst. It is a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient C5 carbon of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). nih.gov

Leaving Group Departure: The bromide ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

Weak intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, also play a crucial role in the solid-state structure and molecular recognition properties of these molecules and their derivatives. nih.govbohrium.com

Intramolecular Reaction Mechanisms: If a nucleophilic moiety is tethered to the oxazole or pyrimidine ring (or introduced via a prior reaction), intramolecular reactions can occur. A prominent example is intramolecular nucleophilic aromatic substitution, where a tethered nucleophile displaces the bromide to form a new, fused ring system. researchgate.net Such cyclizations are often thermodynamically favorable and can be a powerful strategy for building complex polycyclic heteroaromatic structures. rsc.orgresearchgate.net

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic and crystallographic characterization of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is not publicly available. While chemical databases and suppliers list related compounds, detailed analytical results such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray crystallography for this particular molecule have not been published.

Therefore, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables as requested in the outline. Generating such content would require access to primary research data that is not present in the searched sources.

Advanced Spectroscopic and Crystallographic Characterization of 2 5 Bromopyrimidin 2 Yl 1,3 Oxazole

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking Interactions)

In this subsection, the specific non-covalent interactions that govern the packing of the molecules in the crystal lattice would be detailed. Based on the chemical structure, one would anticipate the presence of several types of interactions:

Hydrogen Bonding: Weak C—H···N or C—H···O hydrogen bonds could be present, linking adjacent molecules.

Halogen Bonding: The bromine atom on the pyrimidine (B1678525) ring could act as a halogen bond donor, interacting with nitrogen or oxygen atoms on neighboring molecules (Br···N or Br···O).

π-π Stacking Interactions: The aromatic pyrimidine and oxazole (B20620) rings could engage in π-π stacking, contributing to the stability of the crystal structure.

A detailed analysis would involve presenting a table of geometric parameters for these interactions, including donor-acceptor distances and angles, to characterize their strength and directionality.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This section would present graphical representations of the Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Furthermore, 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts. A data table would be included to show the percentage contribution of each contact type (e.g., H···H, C···H, Br···H, N···H) to the total Hirshfeld surface area, offering a clear picture of the most significant interactions in the crystal packing.

Without access to the crystallographic information file (CIF) for 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, the generation of these specific analyses and data tables is not possible.

Computational Chemistry and Theoretical Investigations of 2 5 Bromopyrimidin 2 Yl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the atomic level. These methods are used to predict molecular geometries, electronic structures, and the relative stabilities of different chemical states. For molecules like 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, these calculations can reveal key information about its intrinsic reactivity and potential for use in various applications.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. irjweb.com It provides a balance between accuracy and computational cost, making it a standard tool for studying heterocyclic compounds. nih.gov DFT calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state.

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's behavior. These properties include the distribution of electron density, dipole moment, and molecular orbital energies, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comnih.govrjpbcs.com Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com For 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, the analysis of its HOMO-LUMO gap would provide predictive insights into its reactivity in chemical reactions. While specific values for this compound are not available, the table below illustrates how such data is typically presented.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. irjweb.com The map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. Red regions signify areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions indicate positive potential, which are electron-poor and prone to nucleophilic attack. An MEP map for 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole would identify the nitrogen and oxygen atoms as likely sites of negative potential, while hydrogen atoms or the bromine atom might be associated with areas of positive potential. nih.govresearchgate.net

Ab Initio and Semi-Empirical Methods for Ground State Properties

Beyond DFT, other computational methods are available to study ground-state properties. Ab initio methods are based on first principles of quantum mechanics without using experimental data for simplification. They are highly accurate but computationally intensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. rjpbcs.com The choice of method depends on the desired balance between accuracy and the computational resources available. A comprehensive study of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole could employ these methods to corroborate findings from DFT.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations can reveal the conformational flexibility of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, showing how the molecule might change its shape in different environments, such as in solution or when interacting with a biological target. This is particularly important for understanding how a molecule might bind to a receptor or enzyme, providing a dynamic picture of its behavior that static models cannot capture.

Theoretical Studies on Reaction Mechanisms, Reaction Pathways, and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathway. chemrxiv.org For 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, theoretical studies could be used to investigate its synthesis or its reactivity in various chemical transformations, such as nucleophilic substitution or cross-coupling reactions. semanticscholar.org These studies can identify the energy barriers for different pathways, explaining why certain products are formed over others and providing valuable information for optimizing reaction conditions.

In Silico Modeling of Molecular Interactions

Computational studies are crucial for predicting how a molecule might interact with biological targets, thereby guiding further experimental research. However, for 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, the following specific computational analyses have not been reported.

Fragment-Based Molecular Modeling and Docking Studies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening smaller chemical fragments. This approach, often coupled with molecular docking, predicts the binding orientation of a molecule within a target's active site. There are currently no published docking studies or fragment-based modeling efforts specifically involving 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole. Such studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Ligand-Receptor Interaction Profiling and Binding Site Analysis

Understanding the specific interactions between a ligand and its receptor is fundamental to medicinal chemistry. This involves identifying key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. Without experimental or simulated complex structures, a detailed ligand-receptor interaction profile for 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole cannot be constructed.

Prediction of Binding Affinities (e.g., MM/PBSA and FEP Calculations)

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are computationally intensive techniques used to estimate the binding free energy of a ligand to a receptor. These calculations provide a quantitative measure of binding affinity, which is a critical parameter in drug development. No studies reporting MM/PBSA or FEP calculations for 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole are currently available.

Analysis of Non-Covalent Interactions, Including π-Stacking

Non-covalent interactions, such as π-stacking, hydrogen bonds, and halogen bonds, are vital for the stability of ligand-receptor complexes. The aromatic pyrimidine (B1678525) and oxazole (B20620) rings in 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole suggest the potential for significant π-stacking interactions with aromatic residues in a protein's binding site. However, specific computational analyses to confirm and quantify these interactions for this compound have not been performed or published.

Structure Activity Relationship Sar Studies and Mechanism of Action Investigations for Oxazole Derivatives

General Principles and Methodologies of Structure-Activity Relationship Research

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. The core principle is that the specific three-dimensional arrangement of atoms and functional groups within a compound dictates its physicochemical properties and how it interacts with biological targets like enzymes, receptors, or nucleic acids. By systematically modifying the chemical structure of a lead compound, medicinal chemists can deduce which molecular features are essential for its desired pharmacological effect, a process that guides the optimization of potency, selectivity, and pharmacokinetic properties.

The exploration of SAR is a systematic process that involves several key methodologies:

Analog Synthesis and Biological Testing: The traditional and most direct method involves synthesizing a series of analogs of a hit or lead compound. In this process, specific parts of the molecule are altered one at a time—for instance, by changing substituent size, lipophilicity, or electronic character, or by modifying the core scaffold. Each new analog is then tested in biological assays to measure how these structural changes impact activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR extends the principles of SAR by using mathematical models to create a quantitative correlation between the chemical properties of a group of molecules and their biological activities. These models often incorporate physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) to predict the activity of unsynthesized compounds, thereby saving time and resources.

Pharmacophore Modeling: A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that are necessary for a molecule to bind to a specific biological target and elicit a response. By identifying the common pharmacophore from a set of active molecules, researchers can design novel compounds that retain these crucial features.

Computational and In Silico Methods: Modern drug discovery heavily relies on computational tools. Molecular docking, for example, simulates the binding of a ligand into the active site of a target protein, providing insights into potential binding modes and interactions. Other methods, like the SAR Matrix (SARM), systematically organize structurally related compounds to visualize SAR patterns and aid in the design of new candidates.

These methodologies collectively allow researchers to build a comprehensive understanding of the SAR for a given chemical series, facilitating the rational design of new therapeutic agents with improved efficacy and safety profiles.

SAR Analysis of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole and its Analogues

The chemical architecture of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole combines three key structural elements: a bromine atom, a pyrimidine (B1678525) ring, and an oxazole (B20620) ring. The biological activity of this molecule is a composite of the contributions from each of these components and their relative spatial arrangement. The following sections analyze the probable influence of each part based on SAR studies of related heterocyclic compounds, particularly the closely related oxazolopyrimidine scaffold. mdpi.comresearchgate.net

The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to modulate a molecule's properties. The bromine atom at the 5-position of the pyrimidine ring likely exerts a significant influence on the compound's biological profile through several mechanisms:

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the pyrimidine ring. This can affect the pKa of the ring nitrogens and their ability to participate in hydrogen bonding or other interactions with a biological target.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This type of directional interaction can be a critical determinant of binding affinity and selectivity.

Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, potentially increasing the compound's metabolic stability and prolonging its duration of action.

In a study of 2,5-bisphenyl-1,3,4-oxadiazole derivatives, the analog with two ortho-bromo substituents on the phenyl rings demonstrated the highest antibacterial activity, highlighting the positive contribution of bromine in that specific chemical series. nih.gov This suggests that the bromine atom in 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole could be a key contributor to its potency.

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds, including several approved drugs. umlub.plnih.gov Its importance stems from several key features:

Hydrogen Bonding Capability: The two nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. These interactions are fundamental for molecular recognition, allowing the molecule to bind with high specificity to the amino acid residues within a protein's active site.

Aromatic Stacking: The planar, aromatic nature of the pyrimidine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a target protein, further stabilizing the ligand-protein complex.

Scaffold for Substituent Orientation: The pyrimidine ring serves as a rigid scaffold that holds the bromine atom and the oxazole ring in a defined spatial orientation. This precise positioning is crucial for fitting into a specific binding pocket and achieving the desired biological effect.

The oxazolopyrimidine system, which is structurally analogous to the pyrimidinyl-oxazole linkage, is considered an isostere of the natural purine bases found in DNA and RNA. mdpi.comnih.gov This similarity allows many oxazolopyrimidine derivatives to act as antimetabolites or enzyme inhibitors by mimicking natural substrates. mdpi.comresearchgate.net

SAR studies on related oxazolopyrimidine derivatives reveal that the nature and position of substituents on both the oxazole and pyrimidine rings are critical for activity. researchgate.netnih.gov While direct data for 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is unavailable, general trends from analogous series can provide valuable insights.

For the pyrimidine ring, SAR studies on anticancer oxazolopyrimidines have shown that substitution patterns significantly impact potency. For instance, in one series of inhibitors, a phenyl ring at the C(2) position of the oxazolo[5,4-d]pyrimidine core was found to be more favorable for activity than an aliphatic substituent. mdpi.com Furthermore, the introduction of groups like a 4-chloro atom or a methylpiperazine moiety on this phenyl ring enhanced antiproliferative activity, whereas a 4-methoxy group was detrimental. mdpi.com

For the oxazole ring, its role is often to act as a linker or a key interaction point. In some kinase inhibitors, the oxazole moiety is part of a larger structure designed to fit into the ATP-binding pocket. rsc.org The substitution pattern on the oxazole ring itself plays a pivotal role in delineating biological activities. nih.gov Electrophilic substitution reactions on the oxazole ring typically occur at the C5-position, which is the most electron-rich, especially when an electron-donating group is present. nih.gov This chemical reactivity profile influences how analogs can be synthesized and what positions are most amenable to modification.

The table below summarizes general SAR findings from related heterocyclic scaffolds, which can be used to infer potential trends for the 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole scaffold.

| Scaffold/Position | Substituent Type | Effect on Activity (in related series) | Potential Rationale |

|---|---|---|---|

| Pyrimidine Ring | Halogens (e.g., Br, Cl) | Often increases potency | Enhanced lipophilicity, potential for halogen bonding, blocks metabolism. |

| Pyrimidine Ring | Small Aliphatic Groups (e.g., Methyl) | Variable; can enhance binding by filling small hydrophobic pockets. | Steric and hydrophobic interactions. |

| Pyrimidine Ring | Bulky Aromatic Groups | Can increase potency if a large binding pocket is available. | Increased van der Waals and π-stacking interactions. |

| Oxazole Ring | Electron-Donating Groups | Can increase activity by modulating target interactions. | Alters electron density and hydrogen bonding potential. |

| Oxazole Ring | Aromatic/Heterocyclic Groups | Often required for activity, providing key binding interactions. | π-stacking, hydrogen bonding, and hydrophobic interactions. |

Mechanistic Insights from In Vitro Biological Evaluations of Oxazole Scaffolds

While the precise mechanism of action for 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is not reported, the oxazole scaffold is a component of many compounds with well-defined biological activities, including enzyme inhibition. nih.gov By examining the targets of structurally similar molecules, it is possible to hypothesize potential mechanisms.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a well-validated and essential enzyme for bacterial survival, making it an attractive target for antibacterial agents. nih.govnih.gov It belongs to the type II topoisomerase family and is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Several classes of heterocyclic compounds, including those containing pyrazole, oxazole, and imidazole (B134444) rings, have been identified as DNA gyrase inhibitors. researchgate.net

For example, a series of pyrazole, oxazole, and imidazole derivatives were synthesized and showed moderate inhibitory activity against both DNA gyrase and topoisomerase IV, with IC₅₀ values ranging from 9.4 to 25 µg/mL. In another study, computational modeling suggested that the antibacterial activity of certain benzoxazole derivatives could be attributed to DNA gyrase inhibition. nih.gov The mechanism often involves the inhibitor binding to the GyrB subunit of the enzyme, which houses the ATP-binding site, thereby preventing the energy-dependent DNA supercoiling reaction. nih.gov

Given that the pyrimidinyl-oxazole scaffold can be considered a bioisostere of other heterocyclic systems known to target DNA gyrase, it is plausible that compounds like 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole could exert antibacterial effects through this mechanism.

The table below presents the DNA gyrase inhibitory activity of various heterocyclic compounds, illustrating the potential of such scaffolds as enzyme inhibitors.

| Compound Class | Specific Compound Example | Target Enzyme | IC₅₀ Value |

|---|---|---|---|

| N′-benzoyl-pyrazole-carbohydrazide | Compound 3k | S. aureus DNA Gyrase | 0.15 µg/mL |

| N′-benzoyl-pyrazole-carbohydrazide | Compound 3k | B. subtilis DNA Gyrase | 0.25 µg/mL |

| Adenosine Analogue | Chloro-IB-MECA | E. coli DNA Gyrase | 2.4 µM |

| Psoralen Derivative | Compound 154 | E. coli DNA Gyrase | 3.1 µM |

| N-phenylpyrrolamide | Compound C | E. coli DNA Gyrase | 47 nM |

HldE-kinase Inhibition

HldE is a kinase involved in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a potential target for novel antibiotics. However, a review of the scientific literature did not yield significant studies linking oxazole or pyrimidine-based scaffolds to the inhibition of HldE-kinase. This suggests that it may be a less common or underexplored target for this class of compounds compared to more established targets like DNA gyrase or various protein kinases involved in cancer signaling. umlub.plnih.govrsc.org

Investigations into Cellular Targets and Pathways (e.g., Tubulin Polymerization Inhibition)

The oxazole motif is a key structural feature in numerous compounds investigated for their anticancer properties. researchgate.netsemanticscholar.org A significant body of research has identified the tubulin-microtubule system as a primary cellular target for many of these derivatives. benthamscience.comnih.govresearchgate.net Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for several cellular processes, most notably mitotic spindle formation during cell division, making them a validated target for anticancer therapies. mdpi.comresearchgate.net

Investigations have revealed that various oxazole-containing molecules function as microtubule-destabilizing agents, inhibiting tubulin polymerization. benthamscience.comunipa.it This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netmdpi.com

For instance, a series of novel 1,3-oxazole sulfonamides were shown to effectively bind to tubulin and induce the depolymerization of microtubules within cells. nih.govacs.org In vitro tubulin polymerization assays are a key experimental tool to confirm this mechanism. In these assays, the polymerization of purified tubulin is monitored by an increase in absorbance. The presence of an inhibitory compound, such as an active oxazole derivative, prevents this increase. Studies on certain 1,3-oxazole sulfonamides demonstrated a concentration-dependent inhibition of tubulin assembly, confirming them as microtubule-destabilizing agents. nih.gov The activity of some oxazole derivatives has been found to be comparable to, or even superior to, known tubulin inhibitors like colchicine. mdpi.com

The table below summarizes the tubulin polymerization inhibitory activity of selected oxazole derivatives from research studies.

| Compound Type | Reported Activity | IC50 Value (Tubulin Polymerization) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Indole-1,2,4-triazole-Oxazole Hybrid (Compound 25a) | Potent anti-tubulin agent | 2.1 ± 0.12 μM | Colchicine | 2.52 ± 0.23 μM |

| Indolyl-imidazopyridine (Compound 39) | Strong inhibition of cancer cell lines | Not specified directly for polymerization, but IC50 of 3 nM on A375 cells | - | - |

| Arylthioindole (ATI) (Compound 24) | Inhibitor of tubulin polymerization | 2.0 μM | - | - |

| Indole-chalcone Derivative (Compound 54) | Inhibitor of tubulin polymerization | 2.68 ± 0.15 μM | - | - |

Analysis of Specificity and Selectivity in Biological Assay Panels

A critical aspect of drug development is understanding a compound's specificity and selectivity towards different types of cancer cells. Broad-spectrum screening against a panel of diverse human cancer cell lines is a common strategy to identify patterns of activity and potential selective cytotoxicity.

One such comprehensive panel is the National Cancer Institute's (NCI) 60-human tumor cell line screen. A series of novel 1,3-oxazole sulfonamides were evaluated against this panel, revealing a high degree of specificity. nih.govacs.org The majority of these compounds exhibited promising growth inhibitory properties, with a pronounced and selective effect against the panel of leukemia cell lines compared to other solid tumor cell lines tested. nih.govacs.org

This selectivity is a highly desirable characteristic, suggesting a potential therapeutic window and a mechanism of action that is particularly effective in specific cancer types. The most potent compounds in these studies demonstrated mean GI50 (50% growth inhibition) values in the nanomolar range against leukemia cell lines. nih.govacs.org For example, a 1,3-oxazole sulfonamide with a 2-chloro-5-methylphenyl substituent on the sulfonamide nitrogen (Compound 16 in the study) and another with a 1-naphthyl substituent (Compound 58 in the study) were identified as particularly potent leukemia inhibitors. nih.gov

The table below presents data for representative 1,3-oxazole sulfonamide derivatives, highlighting their selective activity against leukemia cell lines within the NCI-60 panel.

| Compound Analogue | Mean GI50 (Leukemia Panel) | General Activity Profile |

|---|---|---|

| 2-chloro-5-methylphenyl analogue | 48.8 nM | Potent and selective inhibitor of leukemia cell lines |

| 1-naphthyl analogue | 44.7 nM | Potent and selective inhibitor of leukemia cell lines |

| General Halogenated/Alkyl-substituted analogues | Low micromolar to nanomolar | High specificity for leukemia cell lines versus other lines tested |

Chemogenomic and Computational Approaches for Mode of Action Hypotheses (e.g., COMPARE Analysis)

To elucidate the mechanism of action for novel compounds, computational and chemogenomic approaches are invaluable. The COMPARE algorithm, developed by the NCI, is a powerful tool used to generate hypotheses about a compound's mode of action. It works by comparing the pattern of growth inhibition (GI50 values) of a candidate compound across the NCI-60 cell line panel with the patterns of thousands of standard agents whose mechanisms are known. A high correlation in the inhibition patterns suggests a similar mechanism of action.

This approach has been applied to oxazole derivatives to support findings from cellular assays. For instance, a COMPARE analysis performed on a series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides revealed a moderate positive correlation with compounds known to target microtubules, such as the L-cysteine analog and vinblastine (based on GI50 patterns), as well as paclitaxel (based on TGI patterns). researchgate.net

This correlation strongly suggests that disruption of microtubule formation is a primary mechanism of anticancer activity for this class of oxazole compounds. researchgate.net Such computational findings, when aligned with experimental data from tubulin polymerization assays, provide a robust body of evidence for the compound's mode of action. This synergy between computational analysis and biological testing is crucial for prioritizing and advancing promising therapeutic candidates.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of pharmacologically relevant molecules is increasingly being viewed through the lens of environmental sustainability. rasayanjournal.co.inmdpi.com Future research concerning 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is anticipated to prioritize the development of green synthetic methodologies aimed at reducing the environmental footprint of its production. rasayanjournal.co.in Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in

Emerging trends in green chemistry, such as microwave-assisted and ultrasound-assisted synthesis, offer promising alternatives. ijpsonline.comnih.gov These techniques can significantly shorten reaction times, increase product yields, and often allow for the use of more environmentally benign solvents, including water and ionic liquids. rasayanjournal.co.inijpsonline.com Furthermore, the exploration of catalytic methods, particularly those employing reusable and non-toxic catalysts, will be a key area of focus. ijpsonline.com The principles of atom economy and the reduction of derivatization steps will also guide the design of more efficient and sustainable synthetic pathways. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycle Synthesis

| Parameter | Conventional Synthesis | Green Synthetic Methodologies |

| Energy Source | Thermal Heating | Microwaves, Ultrasound |

| Solvents | Often Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids, Solvent-free |

| Catalysts | Often Stoichiometric and/or Toxic | Recyclable, Biocatalysts, Nanocatalysts |

| Reaction Time | Hours to Days | Minutes to Hours |

| Waste Generation | High | Minimized |

| Atom Economy | Often Low | High |

Exploration of Advanced Derivatization Strategies for Enhanced Bioactivity

The core structure of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole provides a versatile scaffold for chemical modification to enhance its biological activity. The bromine atom on the pyrimidine (B1678525) ring is a particularly attractive site for derivatization, serving as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby allowing for a systematic exploration of the structure-activity relationship (SAR). nih.gov

Future derivatization strategies will likely focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov The introduction of pharmacophoric groups known to interact with specific biological targets will be a key approach. Moreover, the synthesis of hybrid molecules, where 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole is conjugated with other bioactive moieties, could lead to the development of compounds with dual or synergistic therapeutic effects. researchgate.net

Table 2: Potential Derivatization Sites and Corresponding Chemical Transformations

| Derivatization Site | Type of Reaction | Potential Substituents to Introduce |

| Bromine on Pyrimidine Ring | Suzuki Coupling | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Alkynyl groups | |

| Buchwald-Hartwig Amination | Amines, Amides | |

| Oxazole (B20620) Ring | Electrophilic Substitution | Halogens, Nitro groups |

| Pyrimidine Ring (other positions) | Nucleophilic Aromatic Substitution | Amines, Alkoxides |

Integration of Artificial Intelligence and Machine Learning in Rational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govfrontiersin.orgfrontiersin.org For 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole, these computational tools offer a powerful approach to accelerate the identification of novel derivatives with desired biological activities. researchgate.net AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological data to build predictive models. nih.govnih.gov

These models can then be used for virtual screening of large compound libraries to identify potential hits, predict the bioactivity of novel derivatives, and optimize their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov De novo drug design, where AI algorithms generate entirely new molecular structures with desired properties, also presents an exciting avenue for the discovery of next-generation therapeutics based on the 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole scaffold. frontiersin.org

Multidisciplinary Research for Comprehensive Understanding of Structure-Function Relationships

A comprehensive understanding of the structure-function relationships of 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole and its derivatives is crucial for their successful development as therapeutic agents. nih.govresearchgate.netnih.govmdpi.com This will necessitate a multidisciplinary research approach that integrates computational chemistry, structural biology, and experimental pharmacology.

Computational studies, such as molecular docking and molecular dynamics simulations, can provide insights into the binding modes of these compounds with their biological targets at the atomic level. X-ray crystallography and NMR spectroscopy can be employed to determine the three-dimensional structures of these compounds in complex with their target proteins, providing a structural basis for their biological activity. The findings from these computational and structural studies will be invaluable for guiding the rational design of more potent and selective compounds, which can then be synthesized and evaluated in relevant biological assays. nih.govjddtonline.info This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Bromopyrimidin-2-yl)-1,3-oxazole?

The synthesis typically involves condensation reactions between brominated pyrimidine precursors and oxazole derivatives. For example, analogous oxadiazole compounds are synthesized via hydrolysis of intermediate benzoyl derivatives followed by cyclization under acidic conditions . Key steps include:

- Reacting 2-(5-bromopyrimidin-2-yl)carboxylic acid derivatives with ω-aminoacetophenone.

- Precipitation and crystallization from non-polar solvents (e.g., hexane) to isolate the product.

- Purity optimization via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Diffraction (XRD): Monoclinic crystal systems (e.g., space group P2₁/c) are often observed, with unit cell parameters such as a = 7.03–9.32 Å, b = 7.65–10.82 Å, and c = 18.94–36.94 Å .

- NMR Spectroscopy: H and C NMR confirm substituent positions, with bromine-induced deshielding effects on adjacent protons.

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., M = 268–509 g/mol for analogs) .

Advanced Research Questions

Q. How can crystallographic disorder in XRD data be resolved for this compound?

Structural disorder, such as partial occupancy of halogen atoms (e.g., fluorine in related oxazoles), is addressed using:

- Multi-scan absorption corrections (e.g., CrysAlis RED) to refine anisotropic displacement parameters .

- Restraints and constraints in refinement software (e.g., SHELXL) to model split positions of disordered atoms . Example: In ortho-POPOP derivatives, fluorine atoms occupy two positions with refined site occupancies of 0.627(3) and 0.373(3) .

Q. What strategies mitigate challenges in synthesizing high-purity derivatives of this compound?

- Reaction Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity of brominated intermediates .

- Temperature Control: Slow cooling during crystallization minimizes impurity incorporation.

- Byproduct Analysis: LC-MS monitors side reactions (e.g., dehalogenation or oxazole ring opening).

Q. How do non-planar molecular conformations influence the compound’s physicochemical properties?

Steric hindrance from bromopyrimidine and oxazole substituents creates dihedral angles (e.g., 10.7°–64.1° between central rings), reducing π-conjugation and altering fluorescence properties. These distortions are quantified via:

- Density Functional Theory (DFT): Computational modeling of torsional energy barriers.

- Intermolecular Interaction Analysis: C–H···F hydrogen bonds and π-π stacking (e.g., centroid distances of 3.6–3.8 Å) stabilize non-planar conformations .

Methodological Guidance

Q. How to design experiments for analyzing halogen-bonding interactions in this compound?

- Single-Crystal XRD: Resolve Br···N/O contacts (typically 3.0–3.5 Å) to confirm halogen bonding .

- Hirshfeld Surface Analysis: Quantify interaction propensities using software like CrystalExplorer.

- Thermal Stability Tests: DSC/TGA correlates halogen bonding strength with melting point elevation.

Q. What computational tools are recommended for predicting reactivity of the bromine substituent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.